4-Bromo-2,3-difluorophenylacetonitrile
Overview
Description
4-Bromo-2,3-difluorophenylacetonitrile is a chemical compound with the molecular formula C8H4BrF2N and a molecular weight of 232.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2,3-difluorophenylacetonitrile are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
Future research will likely focus on identifying these pathways and understanding their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:
Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluorophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The nitrile group can be oxidized or reduced to form different functional groups such as amides or amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the nitrile group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Amides or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
4-Bromo-2,3-difluorophenylacetonitrile is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Research: It is used in the study of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-difluorobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2,3-Difluorobenzyl bromide: Similar structure but with a bromomethyl group instead of a nitrile group.
4-Bromo-2-fluorobenzonitrile: Similar structure but with only one fluorine atom.
Uniqueness
4-Bromo-2,3-difluorophenylacetonitrile is unique due to the presence of both bromine and two fluorine atoms on the phenyl ring, along with the nitrile group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTUHGYWAKOHTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281577 | |
Record name | 4-Bromo-2,3-difluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627857-25-3 | |
Record name | 4-Bromo-2,3-difluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1627857-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-difluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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